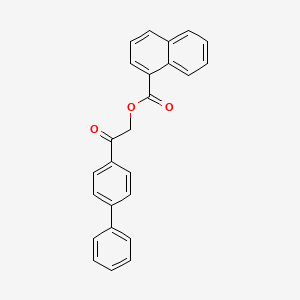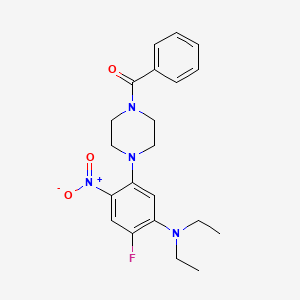
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate
Descripción general
Descripción
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON is a derivative of 1-naphthoic acid and biphenyl, and its structure contains a carbonyl group and a biphenyl moiety.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can alter the expression of genes involved in cell growth and differentiation, leading to changes in cell behavior. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been shown to have several biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been shown to modulate the activity of immune cells, including T cells and dendritic cells, leading to changes in immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate in lab experiments is its versatility. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can be easily synthesized and modified to obtain derivatives with different properties. In addition, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for further studies in animals and humans. However, one of the limitations of using 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate. One area of interest is the development of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate-based materials for organic electronics and optoelectronics. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has shown promising results as a building block for the synthesis of organic semiconductors, and further studies could lead to the development of new materials with improved properties. Another area of interest is the investigation of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate as an anticancer agent. Although 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has shown promising results in vitro, further studies are needed to determine its efficacy and safety in animal and human models. Finally, the study of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate as a modulator of the immune system could lead to the development of new therapies for autoimmune diseases and cancer immunotherapy.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of flexible and low-cost electronic devices. In materials science, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been used as a key component in the synthesis of polymer materials with improved thermal stability and mechanical properties. In medicinal chemistry, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been investigated for its potential as an anticancer agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-24(21-15-13-19(14-16-21)18-7-2-1-3-8-18)17-28-25(27)23-12-6-10-20-9-4-5-11-22(20)23/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCYDVWWZUSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylphenyl)ethyl] naphthalene-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3936318.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3936327.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936333.png)
![3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3936347.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3936351.png)
![8-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3936356.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene](/img/structure/B3936370.png)
![3-isopropyl-1-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3936381.png)
![1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936388.png)
![3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde](/img/structure/B3936394.png)
![2-bromo-4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B3936395.png)
![2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936396.png)
